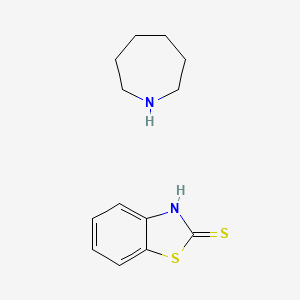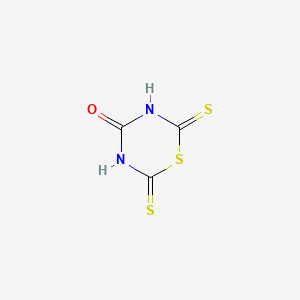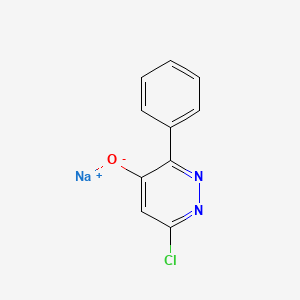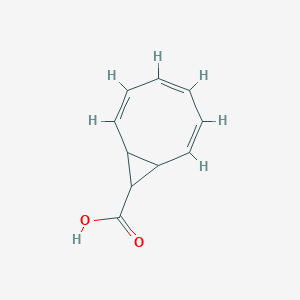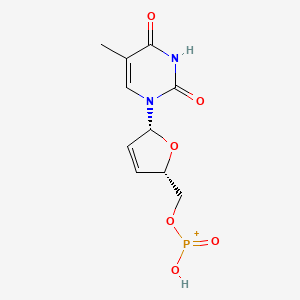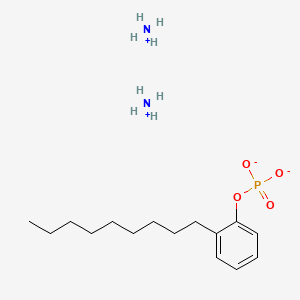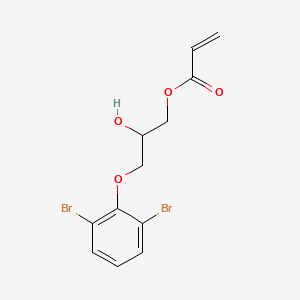
Urea, N,N''-(methylenedi-4,1-phenylene)bis(N'-(4-dodecylphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Urea, N,N’‘-(methylenedi-4,1-phenylene)bis(N’-(4-dodecylphenyl)- is an organic compound known for its unique structure and properties. This compound is characterized by the presence of urea groups linked through a methylenedi-4,1-phenylene bridge, with additional dodecylphenyl groups attached. It is primarily used in various industrial applications due to its stability and functional properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Urea, N,N’‘-(methylenedi-4,1-phenylene)bis(N’-(4-dodecylphenyl)- typically involves a multi-step organic synthesis process. The key steps include the formation of the methylenedi-4,1-phenylene bridge and the subsequent attachment of the urea and dodecylphenyl groups. Common reagents used in these reactions include isocyanates and amines, which react under controlled conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound often involves large-scale organic synthesis techniques. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and reaction time. The use of catalysts and solvents may also be employed to enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Urea, N,N’‘-(methylenedi-4,1-phenylene)bis(N’-(4-dodecylphenyl)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxidized derivatives.
Reduction: The compound can be reduced to form different products, typically involving the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various halogenating agents. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions typically result in the formation of new derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Urea, N,N’‘-(methylenedi-4,1-phenylene)bis(N’-(4-dodecylphenyl)- has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of polymers, coatings, and other materials due to its stability and functional properties.
Mecanismo De Acción
The mechanism of action of Urea, N,N’‘-(methylenedi-4,1-phenylene)bis(N’-(4-dodecylphenyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors or enzymes, modulating their activity and leading to specific biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- Urea, N,N’‘-(methylenedi-4,1-phenylene)bis(N’-octyl-)
- Urea, N,N’‘-(methylenedi-4,1-phenylene)bis(N’-butyl-)
- Urea, N,N’‘-(methylenedi-4,1-phenylene)bis(N’-dimethyl-)
Uniqueness
Urea, N,N’‘-(methylenedi-4,1-phenylene)bis(N’-(4-dodecylphenyl)- stands out due to its specific structural features, such as the presence of dodecylphenyl groups, which impart unique properties and functionalities
Propiedades
Número CAS |
165445-29-4 |
|---|---|
Fórmula molecular |
C51H72N4O2 |
Peso molecular |
773.1 g/mol |
Nombre IUPAC |
1-(4-dodecylphenyl)-3-[4-[[4-[(4-dodecylphenyl)carbamoylamino]phenyl]methyl]phenyl]urea |
InChI |
InChI=1S/C51H72N4O2/c1-3-5-7-9-11-13-15-17-19-21-23-42-25-33-46(34-26-42)52-50(56)54-48-37-29-44(30-38-48)41-45-31-39-49(40-32-45)55-51(57)53-47-35-27-43(28-36-47)24-22-20-18-16-14-12-10-8-6-4-2/h25-40H,3-24,41H2,1-2H3,(H2,52,54,56)(H2,53,55,57) |
Clave InChI |
PADKNGVHDDBHBP-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)CC3=CC=C(C=C3)NC(=O)NC4=CC=C(C=C4)CCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



